Comparative Lipophilicity: N-Isopropyl vs. N-Methyl and N-H Piperidine Analogs Drives Differential Membrane Permeability and Hydrophobic Pocket Occupancy
The computed octanol-water partition coefficient (XLogP3-AA) for 2-Bromo-6-(1-isopropylpiperidin-4-yl)pyridine is 3.3, positioning it in a favorable lipophilicity range for passive membrane permeability and blood-brain barrier penetration while remaining within typical oral drug-like space (Rule of 5) [1]. For the des-isopropyl analog, 2-Bromo-6-(piperidin-4-yl)pyridine (CAS 1159814-62-6), the reduced carbon count (C₁₀H₁₃BrN₂, MW 241.13) and the presence of a free secondary amine (pKa ~10) predict a LogP decrease of approximately 1.0–1.5 log units and a marked increase in aqueous solubility at physiological pH, which can alter both pharmacokinetic distribution and the compound's ability to engage deep hydrophobic binding pockets . This lipophilicity difference is a direct consequence of the N-isopropyl substitution and is sufficient to shift a compound between CNS-penetrant and peripherally restricted profiles in medicinal chemistry programs.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) and molecular weight |
|---|---|
| Target Compound Data | XLogP3 = 3.3; MW = 283.21 g/mol |
| Comparator Or Baseline | 2-Bromo-6-(piperidin-4-yl)pyridine (CAS 1159814-62-6): MW = 241.13 g/mol; predicted XLogP3 ≈ 1.8–2.3 (estimated reduction of ~1.0–1.5 log units based on the aliphatic carbon difference and presence of ionizable secondary amine) |
| Quantified Difference | ΔXLogP3 ≈ +1.0 to +1.5 log units; ΔMW = +42.08 g/mol |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 algorithm, 2025 release); comparator LogP estimated from structural fragment contributions |
Why This Matters
For CNS-targeted probe or lead optimization programs, the higher XLogP3 of 3.3 supports blood-brain barrier penetration, whereas the des-isopropyl analog would be expected to show restricted CNS exposure, making compound selection critical depending on the desired pharmacokinetic profile.
- [1] PubChem. Compound Summary for CID 66509907: 2-Bromo-6-(1-isopropylpiperidin-4-yl)pyridine. National Center for Biotechnology Information. Accessed 2026-05-05. View Source
